Liatrin
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Overview
Description
The compound “Liatrin” is a complex organic molecule with a unique tricyclic structure. This compound is characterized by multiple chiral centers, a hydroxyl group, and an ester functional group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the tricyclic core, introduction of the hydroxyl group, and esterification. Common synthetic routes may include:
Formation of the Tricyclic Core: This step often involves cyclization reactions using specific catalysts and conditions to form the tricyclic structure.
Introduction of Functional Groups: Hydroxylation and methylation reactions are used to introduce the hydroxyl and methyl groups, respectively.
Esterification: The final step involves the esterification of the hydroxyl group with (Z)-2-(acetyloxymethyl)but-2-enoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new ester or amide derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology
In biological research, the compound may be used as a probe to study enzyme mechanisms or as a precursor to bioactive molecules.
Medicine
The compound could have potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry
In industrial applications, the compound may be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would depend on the functional groups and overall structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- [(1R,2Z,4R,8R,9R,11R)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] (Z)-2-(hydroxymethyl)but-2-enoate
- [(1R,2Z,4R,8R,9R,11R)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] (E)-2-(acetyloxymethyl)but-2-enoate
Uniqueness
The unique combination of functional groups and the tricyclic structure of the compound distinguishes it from similar compounds
Properties
Molecular Formula |
C22H26O8 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
[(1R,2Z,4R,8R,9R,11R)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] (Z)-2-(acetyloxymethyl)but-2-enoate |
InChI |
InChI=1S/C22H26O8/c1-6-15(11-27-14(4)23)20(25)29-17-10-21(5)7-8-22(26,30-21)12(2)9-16-18(17)13(3)19(24)28-16/h6-9,16-18,26H,3,10-11H2,1-2,4-5H3/b12-9-,15-6-/t16-,17-,18+,21+,22-/m1/s1 |
InChI Key |
PVBVYSOUXOHMEA-ACUBEUJWSA-N |
Isomeric SMILES |
C/C=C(/COC(=O)C)\C(=O)O[C@@H]1C[C@@]2(C=C[C@@](O2)(/C(=C\[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)O)C |
SMILES |
CC=C(COC(=O)C)C(=O)OC1CC2(C=CC(O2)(C(=CC3C1C(=C)C(=O)O3)C)O)C |
Canonical SMILES |
CC=C(COC(=O)C)C(=O)OC1CC2(C=CC(O2)(C(=CC3C1C(=C)C(=O)O3)C)O)C |
Synonyms |
liatrin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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